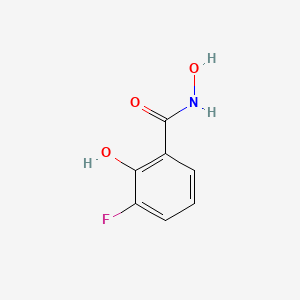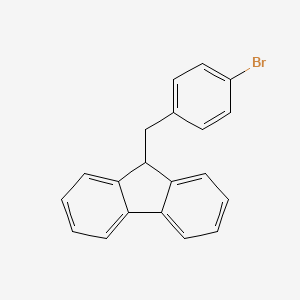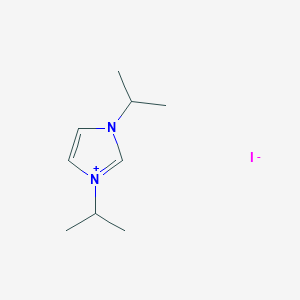![molecular formula C14H18BNO4 B6306668 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester CAS No. 1809200-96-1](/img/structure/B6306668.png)
2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H18BNO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazine ring, a boronic acid pinacol ester group, and an oxo group . The InChI code for this compound is1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-18-12(17)16-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids and their esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.11 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 275.1328882 g/mol . The topological polar surface area is 56.8 Ų . It has a complexity of 396 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
This compound is part of a broader class of chemical compounds with significant applications in organic synthesis and medicinal chemistry. Literature reveals that 1,2-oxazines and 1,2-benzoxazines, related to the compound , can be synthesized through various methods, including the dehydration of dihydro-oxazines obtained from the cyclization of nitrosopentenones. Such compounds serve as chiral synthons, indicating their potential for creating asymmetric molecules, a crucial aspect in drug design and development (Sainsbury, 1991). Additionally, the reduction of 1,2-oxazines derivatives is outlined, emphasizing their versatility in synthetic chemistry.
Biological Activities
Research into substances with structures similar to 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, a category encompassing the compound of interest, has highlighted a range of biological activities. These include antibacterial, antituberculous, antimycotic, and anthelmintic effects, alongside neuroleptic, analgesic, and anti-inflammatory properties. The ability to tailor these activities through structural modifications underscores the compound's potential in drug development and the treatment of various conditions (Waisser & Kubicová, 1993).
Applications in Drug Design
Boron-containing compounds, such as 2-oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester, play a critical role in medicinal chemistry. Their unique reactivity and the ability to form stable complexes with biomolecules make them valuable in the design of new pharmaceuticals. Merging boron with nitrogen-oxygen bonds has led to the exploration of BON heterocycles as new chemotypes for drug discovery. The hydrolytic and thermal resistance of these compounds enables their use in developing bioconjugates and functionally modified polymers, showcasing the importance of boronates in advancing medicinal chemistry and materials science (Golovanov & Sukhorukov, 2021).
Open Framework Borates
Explorations into oxo boron clusters and their open frameworks provide insights into the structural and functional diversity achievable with boron-containing compounds. By employing different amine molecules and metal complexes, a variety of polyborate anions have been synthesized. These anions serve as building blocks for creating open-framework compounds with potential applications in catalysis, nonlinear optics, and lighting devices. The structural versatility and the optical properties of these frameworks highlight the broad utility of boron-based compounds in materials science and engineering (Lin & Yang, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-18-12(17)16-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGNSDCMLGNQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC(=O)N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)
![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)
![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)
![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)